1,1-dioxo-1,2-benzothiazole-3-thiol
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Overview
Description
Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through the action of cyclodextrin glycosyltransferase (CGTase) enzymes. The process involves the enzymatic conversion of starch into cyclodextrins, which can be further purified through crystallization and other separation techniques.
Industrial Production Methods
Industrial production of cyclodextrins involves the use of CGTase enzymes to convert starch into a mixture of α-, β-, and γ-cyclodextrins. The mixture is then separated and purified using techniques such as crystallization, chromatography, and membrane filtration. The production process is optimized to achieve high yields and purity of the desired cyclodextrin.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Cyclodextrins can undergo substitution reactions to introduce different functional groups, enhancing their properties.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified cyclodextrins with enhanced solubility, stability, and functional properties. These modified cyclodextrins are used in various applications, including drug delivery and food additives.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications:
Chemistry: Cyclodextrins are used as molecular carriers to enhance the solubility and stability of hydrophobic compounds. They are also used in catalysis and as chiral selectors in chromatography.
Biology: Cyclodextrins are used to study the interactions between molecules and biological membranes. They are also used in the formulation of pharmaceuticals to improve drug solubility and bioavailability.
Medicine: Cyclodextrins are used in drug delivery systems to enhance the solubility and stability of drugs. They are also used in the formulation of nasal sprays, eye drops, and oral medications.
Industry: Cyclodextrins are used in the food industry as stabilizers and flavor enhancers. They are also used in cosmetics and personal care products to improve the stability and delivery of active ingredients.
Mechanism of Action
Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic molecules, while the hydrophilic outer surface interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release of encapsulated molecules, making them useful in controlled-release formulations.
Comparison with Similar Compounds
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:
Calixarenes: These are cyclic oligomers of phenol and formaldehyde, known for their ability to form host-guest complexes.
Cucurbiturils: These are macrocyclic molecules composed of glycoluril units, also known for their inclusion complex formation.
Crown Ethers: These are cyclic compounds with multiple ether groups, capable of forming complexes with metal ions and other molecules.
Cyclodextrins are unique in their biocompatibility, ease of production, and versatility in forming inclusion complexes with a wide range of guest molecules, making them highly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQVWLILLHJKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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